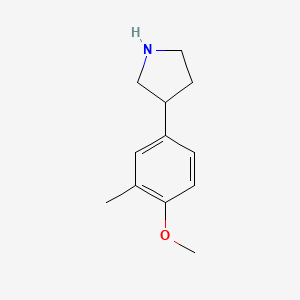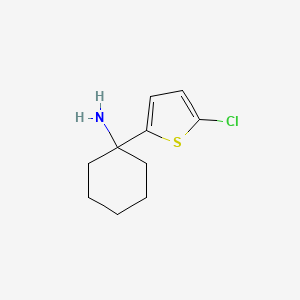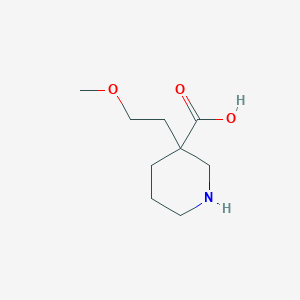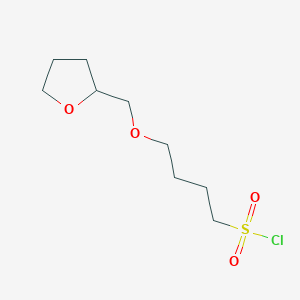
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride is an organic compound that features a tetrahydrofuran ring, a butane chain, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with butane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form tetrahydrofuran derivatives with different functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous base or acid
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, lactones, and sulfonic acids.
Scientific Research Applications
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound may be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The tetrahydrofuran ring provides a stable scaffold that can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetrahydrofuran-2-yl)butan-1-ol
- 4-(Tetrahydrofuran-2-yl)butane-1-sulfonic acid
- 4-(Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonamide
Uniqueness
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride is unique due to the presence of both the tetrahydrofuran ring and the sulfonyl chloride group. This combination allows for a wide range of chemical reactivity and potential applications that are not possible with simpler compounds. The tetrahydrofuran ring provides stability and rigidity, while the sulfonyl chloride group offers high reactivity towards nucleophiles.
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)7-2-1-5-13-8-9-4-3-6-14-9/h9H,1-8H2 |
InChI Key |
PKOGNIOKXUYDBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)

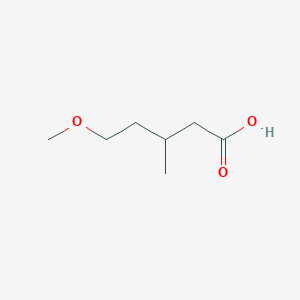
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)
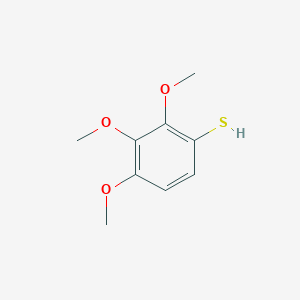
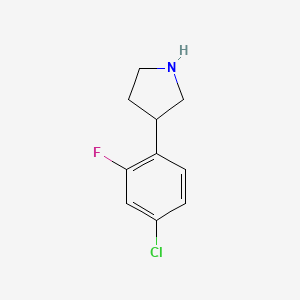
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)

